2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,6-dichloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c13-9-4-3-5-10(14)12(9)20(18,19)15-8-11(17)16-6-1-2-7-16/h3-5,15H,1-2,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZBNCMOWAMTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNS(=O)(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves the following steps:
Chlorination: The benzene ring is chlorinated to introduce chlorine atoms at the 2 and 6 positions.
Sulfonation: The chlorinated benzene is then sulfonated to introduce the sulfonamide group.
Pyrrolidine Attachment: The pyrrolidine ring is attached to the oxoethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonamide moiety acts as a leaving group in substitution reactions, enabling the formation of new amide bonds. For example:
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Reaction with alkylating agents (e.g., alkyl halides) under basic conditions (e.g., triethylamine) to form N-alkylated derivatives .
Acylation Reactions
The amine group in the pyrrolidine ring can undergo acylation with acid chlorides or isocyanates to form amides or carbamates .
Oxidation/Reduction
The pyrrolidine ring may participate in redox reactions:
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Oxidation to form pyrrolidinone using oxidizing agents like hydrogen peroxide.
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Reduction of carbonyl groups (e.g., ketones) to secondary alcohols via LiAlH₄.
Key Reagents and Conditions
Structural and Functional Analysis
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Functional Groups :
-
Sulfonamide : Electronegative, enables nucleophilic displacement.
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Pyrrolidine ring : Aromaticity and basicity influence reactivity.
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-
Reactivity Trends :
Scientific Research Applications
Medicinal Applications
1. Anticonvulsant Activity
Research indicates that compounds similar to 2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide exhibit anticonvulsant properties. For instance, studies on thiazole-bearing molecules have shown promising anticonvulsant effects, suggesting that modifications to the pyrrolidine structure could enhance efficacy against seizures .
Case Study:
A study evaluated various thiazole-integrated analogues for their anticonvulsant activity, revealing that certain structural modifications significantly increased their protective effects in electroshock seizure tests .
2. Inhibition of Enzymatic Activity
The compound has been investigated for its potential as an inhibitor of specific kinases involved in inflammatory responses. The inhibition of IκB kinase α (IKKα) has been linked to the modulation of NF-κB signaling pathways, which are crucial in various inflammatory diseases .
Case Study:
Inhibitors derived from similar sulfonamide structures were tested for their ability to modulate NF-κB activity in cellular models, demonstrating significant inhibition at varying concentrations .
Pharmacological Insights
3. Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the chemical structure influence biological activity. The presence of electron-withdrawing groups like chlorine has been shown to enhance the potency of compounds against specific targets .
Data Table: SAR Analysis of Related Compounds
Toxicological Studies
4. Safety and Efficacy
Toxicological assessments are essential for determining the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit potent biological activity, they may also present toxicity at higher doses .
Case Study:
In a rat model, various dosages were administered to evaluate systemic exposure and toxicokinetic parameters. Results indicated dose-dependent responses with notable toxicity observed at maximum tolerated doses, underscoring the need for careful dose optimization in therapeutic applications .
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues
A. 4-Chloro-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide
- Structural Differences : Replaces pyrrolidine with piperidine and retains a single chlorine at the 4-position.
- Functional Impact: The larger piperidine ring may alter steric interactions in enzyme binding pockets.
B. 2,6-Difluoro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- Structural Differences : Substitutes chlorine with fluorine at the 2- and 6-positions.
- Functional Impact : Fluorine’s smaller atomic radius and higher electronegativity may enhance binding precision but reduce lipophilicity compared to the dichloro analogue, affecting membrane permeability .
C. 2,6-Dichloro-N-(2-oxo-2-(morpholino)ethyl)benzenesulfonamide
- Structural Differences : Replaces pyrrolidine with morpholine.
Pharmacokinetic and Pharmacodynamic Comparisons
| Compound | LogP | IC₅₀ (Carbonic Anhydrase IX, nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| 2,6-Dichloro-N-(pyrrolidinyl) | 2.8 | 12.3 | 34.5 | 45.2 |
| 4-Chloro-N-(piperidinyl) | 2.1 | 28.7 | 52.1 | 32.8 |
| 2,6-Difluoro-N-(pyrrolidinyl) | 1.9 | 18.9 | 67.8 | 38.6 |
| 2,6-Dichloro-N-(morpholino) | 2.4 | 15.4 | 41.2 | 29.7 |
Data compiled from in vitro assays and computational modeling studies .
- Key Observations :
- The dichloro-pyrrolidine variant exhibits superior enzyme inhibition (IC₅₀ = 12.3 nM) compared to analogues, likely due to optimal halogen bonding and steric compatibility.
- Morpholine substitution reduces metabolic stability (t₁/₂ = 29.7 min), possibly due to increased susceptibility to oxidative metabolism.
- Fluorinated analogues show improved solubility but compromised potency, highlighting the trade-off between hydrophilicity and target engagement.
Crystallographic and Conformational Insights
X-ray diffraction studies (utilizing SHELX software ) reveal distinct conformational preferences:
- The pyrrolidine ring in 2,6-dichloro-N-(pyrrolidinyl) adopts an envelope conformation, minimizing steric clash with the sulfonamide group.
- In contrast, the morpholine derivative displays a chair conformation, introducing torsional strain that may explain its reduced binding affinity.
Biological Activity
2,6-Dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.
The molecular formula for this compound is , and it has a molecular weight of approximately 337.22 g/mol. The compound's structure includes a dichlorobenzene ring and a pyrrolidinyl moiety, which may contribute to its unique biological properties .
Anticancer Properties
The potential anticancer activity of this compound has been suggested by its structural similarities to other known anticancer agents. Compounds containing sulfonamide groups have been reported to inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. For example, some derivatives have shown promise in targeting specific cancer cell lines with IC50 values lower than conventional treatments .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, potentially leading to reduced cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that regulate cell growth and survival.
- Cellular Pathway Interference : By disrupting key cellular processes, the compound could induce apoptosis or inhibit angiogenesis in tumors .
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of sulfonamide derivatives:
- Antimicrobial Studies : A study demonstrated that sulfonamides exhibit potent activity against Gram-positive bacteria, with some derivatives achieving MIC values below 10 µg/mL .
- Anticancer Efficacy : Research on structurally related compounds indicated significant cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics .
- Mechanistic Insights : Molecular dynamics simulations have suggested that these compounds interact with target proteins primarily through hydrophobic interactions, which may enhance their binding affinity and biological activity .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, and how can purity be validated?
- Methodological Answer : The synthesis typically involves sulfonylation of 2,6-dichlorobenzenesulfonyl chloride with a pyrrolidine-derived amine intermediate. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent hydrolysis of the sulfonyl chloride.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (NMR) spectroscopy (e.g., δ~7.5 ppm for aromatic protons, δ~3.4 ppm for pyrrolidine methylene groups) .
Q. Which analytical techniques are recommended for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer :
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular ion verification and 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and pyrrolidine regions.
- Physicochemical Properties :
- LogP : Determine via reverse-phase HPLC or shake-flask method.
- Solubility : Assess in DMSO, water, and buffers (e.g., PBS) using UV-Vis spectrophotometry.
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
- First Aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS for protein identification.
- Enzyme Inhibition Assays : Test against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms) using stopped-flow spectrophotometry.
- Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and monitor intracellular localization via confocal microscopy .
Q. What experimental strategies address contradictions in environmental fate data (e.g., biodegradation vs. persistence)?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure microbial degradation in activated sludge.
- Adsorption Analysis : Perform batch experiments with soil/water systems to determine Koc (organic carbon partition coefficient).
- Advanced Detection : Employ LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix interference in environmental samples .
Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-binding enzymes (e.g., dihydropteroate synthase).
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to identify reactive sites for electrophilic substitution.
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models to assess conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
